1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea
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Description
1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications
Molecular Stability and Dimerization
Research on compounds with similar structural features to the specified urea derivative, such as 2-ureido-4[1H]-pyrimidinones, highlights the significance of hydrogen bonding in molecular stability and dimerization. These compounds are known to dimerize via strong quadruple hydrogen bond arrays, demonstrating the potential for the use of similar structures in designing molecular recognition systems, self-assembling materials, and nanotechnology applications (Söntjens et al., 2000).
Heterocyclic Ureas in Drug Design
Heterocyclic ureas, including pyrido[1,2-a]pyrimidin-3-yl derivatives, are explored for their potential in drug design due to their ability to interact with various biological targets. The modular nature of these compounds allows for the creation of diverse libraries with potential therapeutic applications, ranging from anticancer to antibacterial agents (Romeo et al., 2018).
Catalytic Applications
Compounds structurally related to the specified urea derivative have been utilized in catalysis, demonstrating the versatility of urea-based molecules in promoting chemical transformations. For instance, urea-based ionic liquid-stabilized magnetic nanoparticles have been synthesized and applied as efficient catalysts for the synthesis of organic compounds, indicating potential applications in green chemistry and catalytic processes (Zolfigol et al., 2016).
Environmental Applications
The degradation of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of such compounds. These studies provide insight into the biodegradation pathways and environmental impact of urea-based herbicides, relevant for designing environmentally benign agricultural chemicals (Morrica et al., 2001).
Properties
IUPAC Name |
1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-4-8-14(10-11)20-18(24)21-15-13(3)19-16-12(2)7-5-9-22(16)17(15)23/h4-10H,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWAZWLMKYDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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